molecular formula C6H8N2O2 B13992414 6-Ethoxypyridazin-3(2h)-one CAS No. 5004-10-4

6-Ethoxypyridazin-3(2h)-one

Cat. No.: B13992414
CAS No.: 5004-10-4
M. Wt: 140.14 g/mol
InChI Key: LCECFCYRNAOSKO-UHFFFAOYSA-N
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Description

6-Ethoxypyridazin-3(2H)-one is a versatile heterocyclic compound valuable in scientific research, particularly in medicinal chemistry and drug discovery. The ethoxy group attached to the pyridazinone core is a key functional feature, as alkoxy groups on nitrogen-containing heterocycles are known to be valuable pharmacophores. Such groups can influence a molecule's electronic properties, lipophilicity, and its ability to act as a hydrogen bond acceptor, all critical parameters for optimizing drug-target interactions . This compound serves as a key synthetic intermediate for developing novel bioactive molecules. Research into analogous methoxy- and ethoxy-substituted heterocycles demonstrates their utility as precursors for Schiff base ligands, which can form complexes with transition metals like Copper(II) and Cobalt(II). These complexes often show enhanced biological activities, including significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus . Furthermore, heterocyclic structures featuring alkoxy groups are frequently explored in developing modulators for therapeutic targets, such as gamma-secretase for Alzheimer's disease, and as kinase inhibitors in oncology research . The pyridazinone scaffold is a privileged structure in medicinal chemistry, making this compound a valuable building block for constructing potential pharmacologically active agents. Intended Use and Handling: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Please refer to the Safety Data Sheet for proper handling and storage conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5004-10-4

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

3-ethoxy-1H-pyridazin-6-one

InChI

InChI=1S/C6H8N2O2/c1-2-10-6-4-3-5(9)7-8-6/h3-4H,2H2,1H3,(H,7,9)

InChI Key

LCECFCYRNAOSKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NNC(=O)C=C1

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 6 Ethoxypyridazin 3 2h One

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazinone Ring System

The reactivity of the pyridazinone ring in 6-ethoxypyridazin-3(2H)-one towards electrophilic and nucleophilic substitution is dictated by the electron distribution within the heterocyclic system. The presence of two adjacent nitrogen atoms and the carbonyl group significantly influences the electron density of the ring, making it generally electron-deficient.

Electrophilic Substitution:

The pyridazinone ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. The nitrogen atoms exert an electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. However, under forcing conditions, electrophilic substitution can occur, typically at positions that are least deactivated.

Nucleophilic Substitution:

Conversely, the electron-deficient character of the pyridazinone ring makes it susceptible to nucleophilic attack. Aryl halides with electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). pressbooks.pub This reaction proceeds through an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. pressbooks.pub The presence of electron-withdrawing groups, such as a nitro group, in the ortho or para position to the halogen facilitates the reaction by stabilizing the negative charge of the intermediate. pressbooks.pub

Reaction Type Reactivity Typical Positions of Attack Governing Factors
Electrophilic SubstitutionLowC-4 and C-5Electron-withdrawing nature of the pyridazinone ring.
Nucleophilic SubstitutionHighC-3 and C-6 (if substituted with a good leaving group)Electron-deficient character of the ring, presence of activating groups.

Alkylation and Acylation Reactions at Nitrogen and Oxygen Centers

Alkylation and acylation are fundamental transformations for modifying the pyridazinone scaffold, allowing for the introduction of a wide range of substituents at the nitrogen and oxygen atoms.

N-Alkylation and N-Acylation:

The nitrogen atom at the 2-position of the pyridazinone ring is a primary site for alkylation and acylation. These reactions typically proceed via nucleophilic attack of the nitrogen on an alkyl halide or an acyl halide/anhydride (B1165640). The basicity of the nitrogen lone pair makes it reactive towards various electrophiles. Friedel-Crafts alkylation and acylation are classic methods for forming carbon-carbon bonds on aromatic rings. wikipedia.orgmasterorganicchemistry.com However, these reactions have limitations, including the possibility of carbocation rearrangements and polyalkylation in the case of alkylation. libretexts.orgorganic-chemistry.org Friedel-Crafts acylation, on the other hand, introduces a deactivating acyl group, which prevents further acylation. libretexts.org

O-Alkylation and O-Acylation:

The oxygen atom of the carbonyl group can also undergo alkylation and acylation, although this is generally less common than N-substitution. O-alkylation typically requires the use of strong alkylating agents and specific reaction conditions to favor attack at the oxygen over the nitrogen. The resulting products are pyridazinium salts or O-alkylated pyridazinones.

Reaction Reagent Product Type Key Considerations
N-AlkylationAlkyl halides, SulfatesN-AlkylpyridazinoneChoice of base and solvent is crucial for regioselectivity.
N-AcylationAcyl halides, AnhydridesN-AcylpyridazinoneCan be used to introduce a variety of functional groups.
O-AlkylationStrong alkylating agents (e.g., Meerwein's salt)O-Alkylpyridazinium saltLess common than N-alkylation.
O-AcylationAcylating agents under specific conditionsO-Acylpyridazinium saltGenerally requires activation of the carbonyl oxygen.

Oxidation and Reduction Pathways of the Pyridazinone Moiety

The pyridazinone ring can undergo both oxidation and reduction reactions, leading to different heterocyclic systems or ring-opened products.

Oxidation:

Oxidation of the pyridazinone ring can be challenging due to its inherent electron-deficient nature. However, under specific conditions, oxidation can lead to the formation of N-oxides or further oxidized heterocyclic systems. A redox reaction involves the transfer of electrons between two reactants, with one species being oxidized (losing electrons) and the other being reduced (gaining electrons). byjus.com

Reduction:

The pyridazinone ring is more readily reduced. Catalytic hydrogenation or the use of chemical reducing agents can lead to the saturation of the double bonds in the ring, affording dihydropyridazinones or piperidazinones. The carbonyl group can also be reduced to a methylene (B1212753) group or a hydroxyl group, depending on the reducing agent and reaction conditions. For instance, the Wolff-Kishner or Clemmensen reduction can convert an acylated product to an alkylated product. wikipedia.org

Transformation Reagents/Conditions Resulting Structure
OxidationPeroxy acids, other strong oxidizing agentsN-oxides, further oxidized heterocycles
Reduction of RingCatalytic hydrogenation (e.g., H2/Pd, PtO2), NaBH4Dihydropyridazinones, Piperidazinones
Reduction of CarbonylLiAlH4, NaBH4Hydroxypyridazines
Reduction of Carbonyl to MethyleneWolff-Kishner, Clemmensen reductionAlkylpyridazines

Hetero-functionalization Strategies for this compound

Hetero-functionalization involves the introduction of atoms other than carbon and hydrogen onto the pyridazinone scaffold. These strategies are crucial for synthesizing derivatives with diverse biological and material properties.

Recent advancements in C-H functionalization have provided powerful tools for the direct introduction of various functional groups onto heterocyclic systems. bohrium.comresearchgate.net These methods often utilize transition metal catalysts to selectively activate and functionalize specific C-H bonds. For imidazo[1,2-a]pyridines, photocatalytic methods have been developed for C-3 acetoxymalonylation, showcasing the potential for regioselective functionalization. beilstein-journals.org

The hetero-Diels-Alder reaction is another powerful strategy for constructing functionalized heterocyclic systems. nih.gov This reaction can be employed to build spiroketal structures by reacting o-quinone methide precursors with vinyl sulfoxides. nih.gov

Ring-Opening and Rearrangement Reactions

Under certain conditions, the pyridazinone ring can undergo ring-opening or rearrangement reactions, leading to the formation of different acyclic or heterocyclic structures.

Ring-Opening:

The strained ring of donor-acceptor cyclopropanes can undergo ring-opening reactions, such as 1,3-aminochalcogenation. d-nb.info While not directly involving pyridazinones, this illustrates a strategy that could potentially be adapted. Strong nucleophiles or harsh reaction conditions can lead to the cleavage of the N-N bond or other bonds within the pyridazinone ring. For example, treatment with strong base can sometimes result in ring contraction or fragmentation.

Rearrangement Reactions:

Design and Synthesis of 6 Ethoxypyridazin 3 2h One Derivatives and Analogues

Rational Design Principles for Structural Modification

The rational design of 6-ethoxypyridazin-3(2H)-one derivatives is often guided by the goal of enhancing specific biological activities by incorporating various pharmacophoric elements. nih.gov This involves strategically modifying the core structure to interact with biological targets. A common approach is the creation of hybrid molecules, where the 6-ethoxypyridazinone moiety is combined with other known bioactive heterocyclic systems. nih.govnih.gov This strategy aims to leverage the distinct pharmacological characteristics of each component, potentially leading to synergistic effects. nih.gov

Key design principles include:

Hybridization: Combining the pyridazinone core with other pharmacophores like pyrazole (B372694). This is based on the observation that such hybrid compounds can exhibit enhanced biological activities. nih.gov

Isosteric and Bioisosteric Replacements: Substituting specific atoms or groups with others that have similar physical or chemical properties to modulate the molecule's activity, selectivity, and pharmacokinetic profile.

Structural Simplification or Elaboration: Modifying the complexity of the molecule to optimize its interaction with a biological target and improve its drug-like properties.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation that is presumed to be the active one.

Molecular modeling and docking studies are often employed to predict the binding affinity of designed derivatives with their target proteins, providing a rational basis for selecting the most promising candidates for synthesis. plos.orgrsc.org

Synthesis of Pyrazolyl-Pyridazinone Hybrid Systems

The synthesis of hybrid systems that incorporate both pyrazole and pyridazinone rings has been a subject of considerable interest. nih.govresearchgate.net These syntheses often involve multi-step sequences starting from accessible precursors.

A general strategy for creating these hybrids involves the reaction of a suitably substituted pyridazinone derivative with a pyrazole-containing synthon. For instance, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can serve as a key intermediate for the synthesis of various nonfused and fused heterocyclic systems. researchgate.net The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives has been achieved through both conventional heating and microwave-assisted methods. researchgate.net

Another approach involves the construction of the pyridazinone ring onto a pre-existing pyrazole scaffold or vice-versa. For example, the condensation of a β-aroylpropionic acid with a hydrazine (B178648) derivative is a common method for forming the pyridazinone ring. scispace.com By using a pyrazole-substituted hydrazine, a pyrazolyl-pyridazinone hybrid can be obtained.

The following table summarizes some examples of synthesized pyrazolyl-pyridazinone hybrids and their starting materials:

Starting Material 1Starting Material 2ProductReference
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazineVarious nucleophilesNonfused and fused pyrazolyl-pyridazine derivatives researchgate.net
Estradiol 3-methyl etherPhenylhydrazine hydrochloride2-Pyrazolyl-estradiol derivative mdpi.com
6-Methoxy-1,2,3,4-tetrahydronaphthalene4-Tolylhydrazine hydrochlorideNon-steroidal 2-pyrazolyl derivative mdpi.com

Synthesis of Fused and Spiro-Heterocyclic Systems Incorporating the Ethoxypyridazinone Scaffold

The this compound scaffold serves as a versatile building block for the synthesis of more complex fused and spiro-heterocyclic systems. researchgate.net These modifications can significantly alter the three-dimensional structure and physicochemical properties of the parent molecule.

Fused Systems:

The fusion of another heterocyclic ring onto the pyridazinone core can be achieved through various cyclization reactions. For instance, intramolecular cyclization of appropriately substituted pyridazinone derivatives can lead to the formation of bicyclic or polycyclic systems. arsdcollege.ac.in The reaction of 2-benzyl-6-hydroxypyridazin-3(2H)-one with various reagents has been shown to produce fused systems containing 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings. researchgate.net

Spiro-Heterocyclic Systems:

The synthesis of spiro compounds involves the creation of a new ring system that shares a single atom with the pyridazinone ring. nih.gov This can be achieved through reactions that form a spirocyclic junction at one of the carbon atoms of the pyridazinone ring. For example, the reaction of isatins with various reagents is a common method for the synthesis of spirooxindoles. mdpi.combeilstein-journals.org The tert-amino effect has also been utilized as a method for synthesizing spiro heterocycles. nih.gov

The following table provides examples of synthesized fused and spiro-heterocyclic systems:

Starting MaterialReagent(s)Product TypeReference
2-DialkylaminobenzaldehydesBarbituric acidsSpiro-fused quinolinepyrimidines nih.gov
Isatin1,3-CyclohexanedioneSpiro[indoline-3,9′-xanthene]trione mdpi.com
Arylamine, Isatin, Cyclopentane-1,3-dioneAcetic acidSpiro[dihydropyridine-oxindoles] beilstein-journals.org
2-Benzyl-6-hydroxypyridazin-3(2H)-oneCS2/KOH followed by acid hydrolysisFused 1,3,4-thiadiazole derivative researchgate.net

Development of Acyclic and Cyclic Chain Derivatives

The introduction of acyclic and cyclic chains at various positions of the this compound ring is a common strategy to explore the structure-activity relationship. These modifications can influence the molecule's polarity, flexibility, and ability to form interactions with biological targets.

Acyclic Chain Derivatives:

Acyclic chains, such as alkyl, alkoxy, or substituted aminoalkyl groups, can be introduced at the N-2 or C-4/C-5 positions of the pyridazinone ring. For example, the synthesis of 6-acyclic chain substituted 2,4-dimethoxy-5-methylpyrimidine (B1582736) derivatives has been achieved through the lithiation of the 6-methyl group followed by reaction with various electrophiles. researchgate.net The synthesis of acyclic derivatives of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazine has also been reported. researchgate.net

Cyclic Chain Derivatives:

The attachment of cyclic moieties, such as morpholine (B109124) or piperazine, can enhance the water solubility and introduce specific conformational constraints. nih.gov The synthesis of novel canthin-6-one (B41653) derivatives with different amide side chains at the C-2 position, including cyclic amines, has been described. nih.gov Similarly, the synthesis of tricyclic and tetracyclic benzo plos.orgresearchgate.netcycloheptane derivatives linked to a morpholine moiety has been reported. nih.gov

The following table summarizes examples of acyclic and cyclic chain derivatives:

Parent ScaffoldModificationExample of DerivativeReference
2,4-Dimethoxy-5,6-dimethylpyrimidineLithiation and reaction with acetaldehyde6-(1-Hydroxyethyl)pyrimidine derivative researchgate.net
2-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazine-Acyclic hydrazide derivatives researchgate.net
Canthin-6-oneAmide coupling with N-methyl piperazineN-(2-(4-Methylpiperazin-1-yl)ethyl)-6-oxo-6H-indolo[3,2,1-de] researchgate.netCurrent time information in Bangalore, IN.naphthyridine-2-carboxamide nih.gov
Benzo plos.orgresearchgate.netcyclohepta[1,2-d]pyrimidine-2-thione-4-(4-Morpholin-4-yl-phenyl)-1,3,4,5,6,7-hexahydro-benzo plos.orgresearchgate.netcyclohepta[1,2-d]pyrimidine-2-thione nih.gov

Investigation of Substituent Effects on Chemical Transformations

The nature and position of substituents on the this compound ring can significantly influence its reactivity and the course of subsequent chemical transformations. Understanding these substituent effects is crucial for the rational design and synthesis of new derivatives.

Substituent effects can be broadly categorized into electronic and steric effects:

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density at different positions of the pyridazinone ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack. For instance, the presence of an EWG can facilitate nucleophilic substitution reactions.

Steric Effects: The size and bulkiness of a substituent can hinder the approach of reagents to a particular reaction site, leading to changes in regioselectivity or reaction rate.

The study of substituent effects is often carried out by comparing the outcomes of reactions with a series of derivatives bearing different substituents. For example, the effect of substituents on the chemical shifts in 13C NMR spectroscopy provides insights into the electronic environment around different carbon atoms. organicchemistrydata.org

Spectroscopic and Advanced Analytical Characterization of 6 Ethoxypyridazin 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 6-Ethoxypyridazin-3(2H)-one by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ethoxy group and the pyridazine (B1198779) ring protons give rise to characteristic signals.

The ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group due to spin-spin coupling. The protons on the pyridazine ring appear as doublets. The exact chemical shifts can vary slightly depending on the solvent used for the analysis. sigmaaldrich.comcarlroth.com

Table 1: Representative ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (ethoxy)~1.41Triplet~7.1
CH₂ (ethoxy)~4.45Quartet~7.1
H-4 (pyridazine)~6.90Doublet~9.8
H-5 (pyridazine)~7.70Doublet~9.8

Note: Data is illustrative and may vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule. bhu.ac.in In the proton-decoupled ¹³C NMR spectrum of this compound, distinct signals are observed for the ethoxy carbons and the pyridazine ring carbons.

Table 2: Representative ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
CH₃ (ethoxy)~14.5
CH₂ (ethoxy)~63.0
C-4 (pyridazine)~120.0
C-5 (pyridazine)~135.0
C-3 (pyridazine)~160.0
C-6 (pyridazine)~163.0

Note: Data is illustrative and may vary based on experimental conditions.

While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals and confirm connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, further confirming the proposed structure. While specific 2D NMR data for this compound is not extensively reported in readily available literature, these techniques are standard practice in the structural elucidation of novel or complex organic molecules. bhu.ac.inmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. msu.edursc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. For a molecule with the chemical formula C₆H₈N₂O₂, the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. For instance, a study on a related pyridazinone derivative demonstrated the use of HRMS (ESI+) to find the calculated mass for [M+H]⁺ and [M+Na]⁺ adducts, which were then compared to the found values, confirming the compound's composition. scholaris.ca

Table 3: Theoretical and Observed HRMS Data for a Pyridazinone Derivative

IonCalculated m/zFound m/z
[M+H]⁺156.07675156.07699
[M+Na]⁺178.0587178.05921

Source: Canadian Journal of Chemistry, 2020. scholaris.ca Note: This data is for a related compound, 6-(2-aminoethoxy)pyridazin-3(2H)-one, to illustrate the application of HRMS.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.orgsigmaaldrich.com This technique is particularly useful for analyzing complex mixtures and can be used to identify and quantify this compound in various matrices. The liquid chromatograph separates the compound from other components, and the mass spectrometer provides detection and structural information. rsc.org LC-MS/MS, a tandem MS technique, can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion, which is a common practice for the analysis of polar pesticides and other organic compounds in complex samples. eurl-pesticides.eueurl-pesticides.eunih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques are powerful tools for elucidating the structural features of molecules. Infrared (IR) spectroscopy probes the vibrational modes of functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule.

Infrared (IR) Spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The IR spectrum of a molecule reveals a unique pattern of absorption bands, corresponding to specific bond vibrations. msu.edu For this compound, the presence of a carbonyl group (C=O), a carbon-nitrogen double bond (C=N) within the pyridazine ring, carbon-oxygen (C-O) single bonds of the ethoxy group, and carbon-hydrogen (C-H) bonds are expected to give rise to distinct absorption peaks. The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region and contains complex patterns that are unique to the molecule as a whole. msu.edu

The expected IR absorption bands for this compound are summarized in the table below, based on characteristic frequencies for similar functional groups. vscht.czspectroscopyonline.com

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
C=O (Amide/Lactam)Stretch1650-1690
C=N (in ring)Stretch1600-1650
C-O (Ether)Stretch1200-1250 (asymmetric), 1020-1080 (symmetric)
C-H (Aromatic/Vinyl)Stretch3000-3100
C-H (Aliphatic)Stretch2850-3000
N-HStretch3100-3300 (if tautomerism occurs)
C-HBend1350-1480 (aliphatic), 690-900 (aromatic/ring)

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions between molecular orbitals. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the chromophores present in the molecule. researchgate.net For this compound, the pyridazinone ring system, with its conjugated double bonds and heteroatoms, constitutes the primary chromophore. The presence of the ethoxy group as an auxochrome can influence the position and intensity of the absorption maxima.

The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy, are expected in the shorter wavelength UV region, while the lower energy n → π* transitions may appear at longer wavelengths.

Transition TypeChromophoreExpected λmax (nm)
π → πConjugated pyridazinone system200-300
n → πC=O, C=N>300

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

The process of X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. arabjchem.org The resulting structural data would allow for the precise measurement of the bond lengths and angles within the this compound molecule, as well as an understanding of how the molecules pack together in the solid state through intermolecular forces such as hydrogen bonding and π-π stacking. nih.gov

ParameterExpected Value/Information
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell DimensionsTo be determined
Bond Lengths (e.g., C=O, N-N)~1.25 Å, ~1.36 Å (based on analogs) nih.gov
Bond AnglesTo be determined
Intermolecular InteractionsHydrogen bonding, π-π stacking

Table 3: Anticipated X-ray Crystallography Data for this compound

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally sensitive. For the analysis of this compound, a reversed-phase HPLC method would likely be most suitable. nih.gov In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with the addition of an acid (e.g., formic or acetic acid) to improve peak shape. nih.govmmv.org Detection is commonly achieved using a UV detector set to one of the absorption maxima of the compound. By comparing the retention time of the sample to that of a known standard, the compound can be identified. The peak area provides a quantitative measure of the compound's concentration.

ParameterTypical Conditions
Column Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm particle size nih.gov
Mobile Phase Gradient or isocratic mixture of Water and Acetonitrile/Methanol mmv.org
Detector UV-Vis at a specific wavelength (e.g., 210, 280 nm) nih.gov
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 25-40 °C)

Table 4: General HPLC Parameters for the Analysis of this compound

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The applicability of GC for this compound would depend on its volatility and thermal stability. If the compound can be vaporized without decomposition, GC can provide high-resolution separations and sensitive detection.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A common detector for this type of analysis is a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govoiv.int

ParameterTypical Conditions
Column Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium or Nitrogen
Injector Temperature 250-280 °C
Oven Temperature Program Ramped from a lower temperature to a higher temperature to ensure separation of components with different boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Table 5: General GC Parameters for the Analysis of this compound

Theoretical and Computational Investigations of 6 Ethoxypyridazin 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the geometry, electronic properties, and spectroscopic features of molecules. These methods, particularly Density Functional Theory (DFT), offer valuable insights into the behavior of heterocyclic systems like pyridazinones.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 6-ethoxypyridazin-3(2H)-one, DFT calculations, often using functionals such as B3LYP with basis sets like 6-31G(d,p) or higher, can predict key structural and electronic parameters.

For the related compound 4,5-dichloropyridazin-3-(2H)-one, DFT calculations have been used to determine optimized bond lengths, bond angles, and dihedral angles. researchgate.net These calculations often show good agreement with experimental data obtained from X-ray crystallography. researchgate.net It is expected that similar calculations for this compound would reveal a largely planar pyridazinone ring, with the ethoxy group introducing specific conformational possibilities.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. The MEP is particularly useful for identifying regions of a molecule that are prone to electrophilic or nucleophilic attack. For instance, in 4,5-dichloropyridazin-3-(2H)-one, the most negative region is located on the oxygen atom of the carbonyl group, indicating it as a likely site for electrophilic interaction. researchgate.net A similar charge distribution would be anticipated for this compound.

Table 1: Illustrative Geometrical Parameters of a Pyridazinone Ring (based on related compounds)

ParameterTypical Calculated Value (Å or °)
N1-N2 Bond Length~1.34
C3=O4 Bond Length~1.23
C5=C6 Bond Length~1.35
N1-N2-C3 Angle~120
N2-C3-C4 Angle~120

Note: This table provides illustrative values based on DFT calculations of similar pyridazinone structures and is not specific to this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.comnih.gov This makes the molecule more polarizable and susceptible to chemical reactions. wuxiapptec.com Conversely, a large HOMO-LUMO gap suggests higher kinetic stability. wuxiapptec.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide a quantitative basis for predicting the reactivity of molecules in various chemical processes. researchgate.net While specific values for this compound are not available, studies on related pyridazinone derivatives demonstrate the utility of this analysis in understanding their chemical behavior. jocpr.com

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaInterpretation
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicator of chemical reactivity and stability
Chemical Potential (μ) (EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron distribution
Electrophilicity Index (ω) μ² / 2ηPropensity to accept electrons

Theoretical vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, it is possible to assign the vibrational modes of a molecule to the peaks observed in its experimental spectra. nih.gov

For a molecule like this compound, this analysis would help to identify the characteristic stretching and bending frequencies of its functional groups, such as the C=O, C-O-C, N-H, and C-H bonds, as well as the vibrations of the pyridazinone ring itself. A study on the related molecule 3-chloro-6-methoxypyridazine (B157567) demonstrated excellent agreement between the calculated and experimentally measured FT-IR and FT-Raman spectra, confirming the accuracy of the computational approach. nih.gov Such an analysis for this compound would be invaluable for its structural characterization.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations can be used to explore its dynamic behavior and conformational landscape. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of their flexibility and interactions.

For this compound, a key area of conformational flexibility would be the rotation around the C-O bond of the ethoxy group. Conformational analysis, which can be performed using both molecular mechanics and quantum mechanical methods, would identify the most stable conformations (rotamers) of the ethoxy group relative to the pyridazinone ring. Understanding the preferred conformations is crucial as they can influence the molecule's biological activity and physical properties.

Although no specific MD or conformational analysis studies on this compound were found, research on other complex heterocyclic systems has shown that these methods are essential for understanding their structure-activity relationships. researchgate.net

Tautomerism and Isomerism Studies of Pyridazinone Scaffolds

Pyridazinones are known to exhibit tautomerism, a form of isomerism that involves the migration of a proton. The most common form of tautomerism in 3(2H)-pyridazinones is the keto-enol equilibrium, where the compound can exist as either the pyridazin-3(2H)-one (keto) form or the 3-hydroxypyridazine (enol) form. wuxiapptec.comchemrxiv.org

Computational chemistry provides a powerful means to predict the relative stabilities of different tautomers and thus the position of the tautomeric equilibrium. Theoretical studies on the parent pyridazin-3(2H)-one have shown that the keto form is significantly more stable than the enol form. alchempharmtech.com

These studies often employ DFT methods to calculate the energies of the different tautomers. The inclusion of solvent effects, either through implicit or explicit solvation models, is crucial for accurately predicting the tautomeric equilibrium in solution. alchempharmtech.com For pyridazin-3(2H)-one, theoretical calculations have explored the mechanisms of proton transfer, including direct transfer and a dimer-assisted double hydrogen transfer, with the latter having a much lower activation energy. alchempharmtech.com

It is highly probable that this compound also exists predominantly in its keto form. The ethoxy substituent at the 6-position is not expected to dramatically shift the equilibrium towards the enol form, although it may have a minor electronic influence on the relative stabilities of the tautomers.

Spectroscopic Validation of Tautomeric Forms

The existence of this compound in its distinct tautomeric forms, primarily the lactam (one) and lactim (ol) forms, is substantiated through various spectroscopic techniques. These methods provide definitive evidence of the predominant tautomer in different states and solvent environments by probing the molecule's structural and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the N-H proton of the pyridazinone ring in the lactam form and the O-H proton in the lactim form. In the lactam tautomer of similar pyridazinone structures, a characteristic signal for the N-H proton is typically observed. Heteronuclear Multiple Bond Correlation (HMBC) experiments can further confirm the structure by showing correlations between protons and carbons, which helps in unequivocally assigning the predominant tautomeric form.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups that differentiate the tautomers. The lactam form exhibits a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹. Conversely, the lactim form would be characterized by the absence of this strong carbonyl peak and the presence of a C=N stretching vibration and a broad O-H stretching band.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides insights into the conjugated systems of the tautomers. The π → π* electronic transitions differ between the lactam and lactim forms due to variations in their electronic conjugation. Studies on analogous compounds, such as 6-(2-pyrrolyl)pyridazin-3-one, have demonstrated that a close correlation between the spectral data of the compound and a fixed oxo-form derivative strongly indicates that the oxo-form (lactam) is the predominant tautomeric species in the free base. researchgate.net The overlapping absorption bands of different tautomers can, however, make unambiguous identification challenging without deconvolution techniques or comparison with model compounds where the structure is fixed. nih.gov

Below is a table summarizing the expected spectroscopic data for the validation of the predominant lactam form of a 6-substituted pyridazin-3(2H)-one.

Spectroscopic MethodKey FeatureExpected Observation for Lactam Form
¹H NMR N-H ProtonSignal corresponding to the N-H proton of the pyridazinone ring.
¹³C NMR Carbonyl CarbonResonance signal for the C=O group.
IR Spectroscopy Carbonyl StretchStrong absorption band for C=O stretching vibration.
UV-Vis Spectroscopy Electronic TransitionsAbsorption spectrum similar to fixed lactam derivatives.

Structure-Activity Relationship (SAR) Studies and Computational Approaches

Structure-Activity Relationship (SAR) studies for this compound and related pyridazinone derivatives are crucial for understanding how the chemical structure influences biological activity. These studies are increasingly supported by computational approaches, which provide insights at a molecular level, guiding the design of more potent and specific analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. bibliomed.org For pyridazinone derivatives, 3D-QSAR models are developed to predict the activity of new analogues and to understand the structural requirements for this activity. nih.gov

The process involves calculating various molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., log P). asianpubs.org Multiple linear regression (MLR) is a common statistical method used to build the QSAR equation, which links these descriptors to the observed biological activity. asianpubs.org

For instance, a QSAR study on a series of pyridazinone derivatives might reveal that fungicidal activity is positively correlated with the total energy (AE) and negatively correlated with the logarithm of the partition coefficient (log P). asianpubs.org This implies that molecules with higher total energy and lower lipophilicity tend to be more active. asianpubs.org Such models provide a quantitative framework for predicting the inhibitory activity of newly designed compounds before their synthesis. bibliomed.org

The table below lists key molecular descriptors often used in QSAR studies of pyridazinone derivatives.

Descriptor CategoryExample DescriptorsRelevance to Biological Activity
Electronic Dipole Moment, Atomic Charges, Polarizability (αe)Influences electrostatic interactions with the target receptor.
Steric Molecular Volume (V), Surface Area (S), Topological Diameter (TD)Defines the size and shape requirements for binding to the active site.
Hydrophobic Log P (Partition Coefficient)Affects membrane permeability and hydrophobic interactions with the target.
Thermodynamic Total Energy (AE), Stretch Energy (SE), Torsion Energy (TE)Relates to the stability and conformational flexibility of the molecule.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. sciencepublishinggroup.com This method is extensively used to study pyridazinone derivatives, including this compound, to elucidate their mechanism of action at a molecular level. tandfonline.comproquest.com

The process involves placing the 3D structure of the ligand into the binding site of the target protein and calculating the binding affinity, often expressed as a docking score or binding energy. mdpi.comsemanticscholar.org A lower binding energy generally indicates a more stable ligand-receptor complex. semanticscholar.org These studies help in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site. mdpi.com

For example, docking studies of pyridazinone derivatives as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2) or HIV reverse transcriptase have identified crucial amino acid residues involved in binding. tandfonline.comsemanticscholar.org This information is invaluable for understanding the SAR and for designing new derivatives with improved affinity and selectivity. researchgate.netnih.gov

The following table summarizes common interactions predicted by molecular docking for pyridazinone derivatives.

Interaction TypeDescriptionKey Interacting Moieties
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N).Carbonyl oxygen and N-H group of the pyridazinone ring with polar amino acid residues.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and target.The ethoxy group and the pyridazinone ring with nonpolar amino acid residues.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.The pyridazinone ring with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine).
Pi-Cation Interactions Interaction between a π system and an adjacent cation.The pyridazinone ring with positively charged amino acid residues (e.g., Lysine, Arginine).

In Silico Prediction of Compound Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. frontiersin.org These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities.

For this compound and its analogues, various computational tools and web servers are employed to estimate key drug-like properties. mdpi.com Lipinski's "Rule of Five" is a commonly used filter to assess the potential for oral bioavailability. ijpsr.com This rule evaluates properties such as molecular weight, log P, and the number of hydrogen bond donors and acceptors. ijpsr.com

Beyond Lipinski's rule, other important parameters are predicted, including aqueous solubility, intestinal absorption, blood-brain barrier (BBB) penetration, and potential inhibition of cytochrome P450 enzymes. mdpi.com For example, predictions might indicate whether a compound is a substrate for P-glycoprotein, which can affect its efflux from cells. mdpi.com These in silico ADMET profiles help in prioritizing compounds for further experimental testing and in guiding structural modifications to improve their drug-like properties. mdpi.commdpi.com

The table below presents key ADMET properties predicted in silico for pyridazinone derivatives.

PropertyDescriptionImportance in Drug Development
Lipinski's Rule of Five A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.Predicts potential for good oral bioavailability.
Aqueous Solubility The ability of a compound to dissolve in water.Crucial for absorption and formulation.
Intestinal Absorption The extent to which a compound is absorbed from the gastrointestinal tract.A key factor for oral drug efficacy.
Blood-Brain Barrier (BBB) Permeability The ability of a compound to cross the BBB and enter the central nervous system.Important for CNS-targeting drugs, but undesirable for others.
Cytochrome P450 Inhibition The potential of a compound to inhibit key metabolic enzymes.Predicts potential for drug-drug interactions.
hERG Inhibition The potential to block the hERG potassium channel.A critical indicator of potential cardiotoxicity.
Ames Toxicity The potential of a compound to be mutagenic.An early indicator of potential carcinogenicity.

Advanced Applications and Research Frontiers of 6 Ethoxypyridazin 3 2h One in Chemical Sciences

Role as a Synthetic Building Block for Complex Organic Molecules

6-Ethoxypyridazin-3(2H)-one is a valuable intermediate for the synthesis of more complex molecular architectures. The reactivity of the pyridazinone core allows for various chemical modifications, making it an important starting material for a range of derivatives. researchgate.netsemanticscholar.orgresearchgate.net The presence of the ethoxy group at the 6-position and the reactive nitrogen and oxygen centers on the ring provide multiple sites for functionalization.

Researchers have developed numerous synthetic routes to pyridazinone derivatives, often involving the condensation of keto-carboxylic acids with hydrazine (B178648). researchgate.net For instance, a one-pot synthesis method for 6-substituted 3(2H)-pyridazinones from ketones has been established, highlighting the accessibility of this class of compounds. semanticscholar.org Once formed, the 6-substituted-3(2H)-pyridazinone structure can be further modified. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective methods for introducing various aryl substituents onto the pyridazinone core. scispace.comresearchgate.net This versatility allows for the creation of a diverse library of compounds with tailored properties for applications in pharmacology and materials science. scispace.comnih.govmdpi.comnih.gov

The synthesis of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal)hydrazine derivatives further illustrates the utility of the pyridazinone scaffold as a building block for creating molecules with potential biological activities. researchgate.net These synthetic strategies underscore the importance of this compound as a foundational structure for the development of novel and complex organic molecules.

Exploration in Agrochemistry: Plant Growth Regulation Studies

Pyridazine (B1198779) and pyridazinone derivatives are recognized for their significant biological activities, which are widely utilized in the development of agrochemicals. researchgate.netconsensus.appscholarsresearchlibrary.comresearchgate.net These compounds have been investigated for various applications, including as herbicides and plant growth regulators. scholarsresearchlibrary.comgoogle.com The pyridazinone core is a common feature in several commercial herbicides. acs.org For example, Chloridazon, a selective herbicide, belongs to this class of compounds. scholarsresearchlibrary.com

The mode of action for some pyridazinone-based herbicides involves the inhibition of the photosynthetic electron transport chain in plants. nih.gov Specifically, they can interfere with photosystem II, disrupting the normal flow of electrons and leading to plant death. nih.gov This mechanism is a key area of study for developing new and effective herbicides.

Beyond herbicidal activity, certain substituted pyridazine derivatives have been explored for their plant growth regulating effects. scholarsresearchlibrary.comgoogle.com These compounds can influence various physiological processes in plants, potentially leading to improved crop yields or other desirable agricultural outcomes. The structural features of this compound make it a candidate for investigation in this area, as modifications to the pyridazinone ring can tune its biological activity. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Sustainability

The pursuit of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 6-Ethoxypyridazin-3(2H)-one should prioritize the development of sustainable synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of exploration include:

Green Solvents and Catalysts: Investigating the use of greener solvents such as water, supercritical fluids, or bio-based solvents in the synthesis of this compound can significantly reduce the environmental impact. Furthermore, the development and application of reusable solid acid or base catalysts, as well as biocatalysts, could offer more sustainable alternatives to conventional homogeneous catalysts.

Flow Chemistry and Process Intensification: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and a more streamlined manufacturing process.

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound as energy sources can significantly accelerate reaction rates and improve yields in the synthesis of pyridazinone derivatives. google.comgoogle.com Future studies should explore the application of these technologies to the synthesis of this compound to develop more time- and energy-efficient protocols.

Sustainable Synthetic ApproachPotential Advantages for this compound Synthesis
Green Solvents and Catalysts Reduced environmental footprint, easier product isolation, catalyst reusability.
Flow Chemistry Improved reaction control, higher yields, enhanced safety, scalability.
Microwave/Ultrasound-Assisted Synthesis Faster reaction times, increased yields, potential for solvent-free reactions.
One-Pot/Multicomponent Reactions Increased atom economy, reduced waste, simplified procedures.

Advanced Mechanistic Studies on Key Reactions

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing existing methods and developing novel synthetic strategies. Future research in this area should employ a combination of experimental and computational techniques to elucidate the intricate details of key reactions.

In-situ Spectroscopic Analysis: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the determination of reaction kinetics. These studies can offer valuable insights into the reaction pathways involved in the formation and derivatization of the 6-ethoxypyridazinone core.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction transition states, calculate activation energies, and predict reaction outcomes. These theoretical studies can complement experimental findings and provide a deeper understanding of the electronic and steric factors that govern the reactivity of this compound.

Rational Design of Next-Generation Pyridazinone Analogues for Targeted Applications

The rational design of novel analogues based on the this compound scaffold holds immense promise for the development of new therapeutic agents and functional materials. This approach involves a deep understanding of structure-activity relationships (SAR) and the targeted modification of the lead compound to enhance its desired properties.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 6-ethoxypyridazinone core and evaluation of the biological activity of the resulting analogues can help identify key structural features responsible for a particular therapeutic effect. For instance, varying the nature and position of substituents on the pyridazinone ring can modulate the compound's potency, selectivity, and pharmacokinetic profile.

Bioisosteric Replacement: The principle of bioisosteric replacement can be applied to design analogues where the ethoxy group or other parts of the molecule are replaced with functionalities that have similar steric and electronic properties but may lead to improved biological activity or reduced side effects.

Target-Based Drug Design: With the identification of specific biological targets for pyridazinone derivatives, computational tools such as molecular docking and virtual screening can be used to design analogues of this compound with enhanced binding affinity and selectivity for these targets. This approach can accelerate the discovery of new drug candidates for a variety of diseases.

Integration of Artificial Intelligence and Machine Learning in Pyridazinone Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research by accelerating the pace of discovery and optimization. In the context of this compound, AI and ML can be applied in several key areas:

Predictive Modeling of Bioactivity: Machine learning algorithms can be trained on existing datasets of pyridazinone derivatives and their biological activities to develop predictive models. mdpi.com These models can then be used to screen virtual libraries of novel 6-ethoxypyridazinone analogues and prioritize candidates with the highest predicted potency and desired pharmacological properties.

De Novo Drug Design: Generative AI models can be employed to design entirely new pyridazinone-based molecules with optimized properties. These models can learn the underlying patterns in chemical space and generate novel structures that are likely to be active against a specific biological target.

Synthesis Planning and Optimization: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes for novel 6-ethoxypyridazinone analogues. nih.gov Furthermore, machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts.

AI/ML ApplicationPotential Impact on this compound Research
Predictive Bioactivity Modeling Faster identification of promising drug candidates, reduced cost of experimental screening.
De Novo Molecular Design Exploration of novel chemical space, discovery of innovative pyridazinone scaffolds.
Synthesis Planning and Optimization More efficient and sustainable synthesis of new analogues.

Comprehensive Patent Landscape Analysis for this compound and Related Compounds

A thorough analysis of the patent landscape is essential for identifying areas of innovation, potential collaborations, and freedom-to-operate for research and development involving this compound. While a comprehensive search is ongoing, initial findings indicate a broad interest in pyridazinone derivatives for various applications.

Patents in this area often cover:

Novel compositions of matter: Claims are frequently directed towards new pyridazinone derivatives with specific substitutions.

Synthetic methodologies: Patents may protect novel and efficient processes for preparing pyridazinone compounds.

Therapeutic applications: A significant number of patents focus on the use of pyridazinone derivatives for treating a wide range of diseases, including cardiovascular disorders, inflammation, and cancer. google.comgoogle.com

Future patent analysis for this compound should focus on identifying patents that specifically claim this compound or closely related 6-alkoxy derivatives. This will involve a detailed examination of the patent claims, the scope of protection, and the key inventive steps. Such an analysis will be invaluable for guiding future research and development efforts to avoid infringement and identify opportunities for new intellectual property.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.